molecular formula C9H8Cl2N4OS B15186255 2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide CAS No. 97416-74-5

2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide

Cat. No.: B15186255
CAS No.: 97416-74-5
M. Wt: 291.16 g/mol
InChI Key: MADAFGZOISGUPF-VGOFMYFVSA-N
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Description

2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide (CAS: 97416-74-5) is a structurally complex acetamide derivative characterized by a hydrazono-thioureido functional group and a 2,3-dichlorophenyl substituent . Its InChIKey (MADAFGZOISGUPF-VGOFMYFVSA-N) reflects the unique arrangement of these moieties, which may contribute to its reactivity and biological activity.

Properties

CAS No.

97416-74-5

Molecular Formula

C9H8Cl2N4OS

Molecular Weight

291.16 g/mol

IUPAC Name

(2E)-2-(carbamothioylhydrazinylidene)-2-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C9H8Cl2N4OS/c10-5-3-1-2-4(6(5)11)7(8(12)16)14-15-9(13)17/h1-3H,(H2,12,16)(H3,13,15,17)/b14-7+

InChI Key

MADAFGZOISGUPF-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C(=N\NC(=S)N)/C(=O)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=NNC(=S)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate 2-(2,3-dichlorophenyl)hydrazono-2-thioxoacetamide. This intermediate is then treated with hydrazine hydrate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) is essential to maintain the quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s 2,3-dichlorophenyl group distinguishes it from analogs with alternative substitution patterns. For example:

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () features a pyrazol-4-yl substituent, leading to three distinct molecular conformations in its crystal structure. The dihedral angles between the dichlorophenyl and pyrazol rings vary (54.8°–77.5°), influencing hydrogen-bonding patterns and dimer formation .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () incorporates a thiazole ring, resulting in a twisted conformation (79.7° between dichlorophenyl and thiazol planes) and 1D chain formation via N–H⋯N hydrogen bonds .
Table 1: Structural and Physical Properties of Selected Acetamide Derivatives
Compound Name Substituents Melting Point (°C) Rf Value Key Structural Features Reference
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide Hydrazono-thioureido, 2,3-Cl₂Ph Not reported Thiourea linkage, dichlorophenyl
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Pyrazol-4-yl, 3,4-Cl₂Ph 473–475 Planar amide, variable dihedral angles
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazol-2-yl, 2,6-Cl₂Ph 489–491 Thiazole ring, intermolecular H-bond chains
N-(4-sulfamoylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide (Compound 12) Sulfamoyl, dimethylphenyl 202–210 0.82 Sulfonamide pharmacophore

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

  • Step 1 : Reacting 2,3-dichlorophenylacetic acid derivatives with hydrazine to form hydrazone intermediates.
  • Step 2 : Introducing the aminothioxomethyl group via nucleophilic attack under basic conditions (e.g., using DMF or acetone as solvents) .
  • Critical Parameters : Temperature (often 0–5°C for intermediate stability), solvent choice (polar aprotic solvents like DMF enhance reactivity), and pH control (basic conditions for deprotonation) .
    • Purification : Column chromatography or recrystallization ensures high purity (>95%), verified by HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazone and acetamide functional groups. For example, the NH proton in the hydrazone moiety appears as a singlet at δ 10–12 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₀H₁₀Cl₂N₄OS) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide and hydrazone groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final synthesis step?

  • Problem-Shooting : Low yields (~30–40%) may arise from side reactions (e.g., hydrolysis of the thioamide group).
  • Optimization Strategies :

  • Solvent Screening : Replace DMF with dichloromethane to reduce nucleophilicity of the medium .
  • Temperature Control : Use cryogenic conditions (−20°C) to stabilize reactive intermediates .
  • Catalytic Additives : Introduce triethylamine (TEA) to scavenge HCl byproducts, improving reaction efficiency .
    • Validation : Monitor reaction progress via TLC and compare yields under varied conditions .

Q. What computational approaches predict the compound’s reactivity and stability?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models assess the electrophilicity of the hydrazone carbon and nucleophilic susceptibility of the thioamide group .
  • Reaction Path Analysis : Transition state modeling identifies energy barriers for key steps (e.g., hydrazone formation) .
  • Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize dielectric environments .

Q. How do structural modifications influence bioactivity in related acetamide derivatives?

  • Case Studies :

  • Chlorophenyl Substitution : Derivatives with 2,3-dichlorophenyl groups show enhanced enzyme inhibition due to increased lipophilicity .
  • Thioamide vs. Oxamide : Thioamide analogs exhibit stronger hydrogen-bonding interactions with target proteins (e.g., kinases) .
    • Experimental Validation : Competitive binding assays (e.g., SPR or ITC) quantify interactions with biological targets .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

  • Potential Causes :

  • Tautomerism : The hydrazone group may exist in keto-enol tautomeric forms, altering peak positions .
  • Solvent Artifacts : Deuterated DMSO vs. CDCl₃ can shift NH proton signals due to hydrogen bonding differences .
    • Resolution : Use variable-temperature NMR to stabilize tautomers and assign peaks conclusively .

Methodological Resources

  • Synthetic Protocols : Refer to for a detailed procedure using 2-aminothiophenol and chloroacetamide .
  • Computational Tools : ICReDD’s reaction path search methods integrate DFT and machine learning for condition optimization .

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